N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(piperidin-1-ylmethyl)benzamide, also known as EMPA, is a synthetic compound classified as a selective antagonist of the Orexin 2 receptor (OX2). Orexin receptors are G protein-coupled receptors involved in various physiological processes, including the regulation of sleep-wake cycles, appetite, and reward pathways. EMPA's selective antagonism of OX2 makes it a valuable tool in scientific research to investigate the role of the OX2 receptor in these processes and explore potential therapeutic applications for conditions related to orexin signaling dysfunction.
N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(piperidin-1-ylmethyl)benzamide (EMPA) acts as a selective antagonist of the Orexin 2 receptor (OX2). This means it binds to the OX2 receptor and prevents the endogenous ligands, orexin-A and orexin-B, from activating the receptor. By blocking the actions of orexins at the OX2 receptor, EMPA disrupts the downstream signaling pathways typically triggered by orexin receptor activation. This mechanism is particularly relevant in the context of sleep regulation, as EMPA's blockade of OX2 signaling has been shown to promote sleep in animal models.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3